6,7-Dimethoxy-1-isochromanmethylamine
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)methanamine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-5-8-3-4-16-12(7-13)9(8)6-11(10)15-2/h5-6,12H,3-4,7,13H2,1-2H3 |
InChI Key |
DBUACXMTTVEUAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)CN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Isoquinoline Series
Several 6,7-dimethoxy-substituted isoquinoline derivatives (e.g., 6d–6h in ) share the dimethoxy aromatic system but differ in their substituents:
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Features a carbamate group at position 2, which increases steric bulk and alters polarity compared to the methylamine group in the target compound. This substitution likely reduces bioavailability due to higher molecular weight .
- However, this may also reduce metabolic stability .
Key Difference: The isoquinoline core in these compounds introduces a fused benzene ring, differing from the isochroman (benzopyran) structure of the target compound. This structural variation influences ring strain, solubility, and π-π stacking interactions.
Dihydroisocoumarin Derivatives
The (±)-trans-6,7-dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid () shares the 6,7-dimethoxy-isochroman core but replaces the methylamine with a carboxylic acid and a thienyl group. Key comparisons include:
- Pharmacological Potential: The carboxylic acid group may enable salt formation, improving solubility, while the thienyl moiety could enhance CNS penetration due to its lipophilicity. In contrast, the methylamine in the target compound may facilitate interactions with amine receptors (e.g., serotonin or dopamine receptors) .
- Synthesis : The dihydroisocoumarin derivative is synthesized via a one-pot reaction using 6,7-dimethoxyhomophthalic anhydride and thiophene-2-carboxaldehyde, a method distinct from likely pathways for the target compound .
Benzodioxole-Based Analogues
DMMDA-2 (1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine) () features a benzodioxole ring instead of isochroman but retains the 6,7-dimethoxy and methylamine groups. Comparisons include:
- Biological Activity: DMMDA-2 is a phenethylamine derivative with hallucinogenic properties, suggesting that the target compound’s isochroman structure might modulate similar psychoactive effects but with altered potency or selectivity .
Data Table: Structural and Functional Comparisons
Preparation Methods
Patent CN110845410A: A Breakthrough in Process Efficiency
A landmark advancement is disclosed in Chinese Patent CN110845410A (2019), which describes a one-pot method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride—a structurally analogous compound. Although the target molecule differs by the absence of the isochromanmethylamine group, this methodology provides critical insights into cyclization and purification techniques applicable to related structures.
Reaction Overview
The process involves:
-
Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate to generate N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.
-
Cyclization : Treatment with oxalyl chloride and phosphotungstic acid catalyzes ring closure, forming the dihydroisoquinoline core.
-
Workup : Methanol addition precipitates the hydrochloride salt, yielding >99% purity after crystallization.
Key Parameters
Adaptation for Isochromanmethylamine Synthesis
To synthesize this compound, the above method requires modification:
-
Ring System Adjustment : Replacing the dihydroisoquinoline core with an isochroman structure necessitates alternative cyclization agents.
-
Amine Functionalization : Introducing the methylamine group may involve reductive amination of a ketone intermediate or direct alkylation.
Proposed Synthetic Pathway
-
Formylation and Cyclization :
-
Start with 3,4-dimethoxyphenethylamine.
-
Use formic acid or ethyl formate for formylation.
-
Employ a Lewis acid (e.g., BF-OEt) to promote isochroman ring formation instead of isoquinoline.
-
-
Reductive Amination :
-
React the cyclized ketone with methylamine and NaBHCN in methanol.
-
Comparative Analysis of Methodologies
Q & A
What are the recommended synthetic routes for 6,7-Dimethoxy-1-isochromanmethylamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis of structurally similar dimethoxy-substituted compounds often employs multi-step protocols. For example, one-pot reactions using catalysts like DMAP (4-dimethylaminopyridine) can streamline synthesis, as seen in dihydroisocoumarin derivatives . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
- Catalyst screening : DMAP or Lewis acids (e.g., ZnCl₂) improve regioselectivity .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
How should researchers handle contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) require systematic re-evaluation of:
- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) can alter compound solubility and activity .
- Cell line specificity : Test multiple cell lines (e.g., HEK-293 vs. HeLa) to assess target selectivity .
- Dose-response validation : Use standardized concentration ranges (e.g., 1 nM–100 µM) with triplicate measurements to ensure reproducibility .
Meta-analyses of existing literature, focusing on methodological rigor (e.g., positive/negative controls), can resolve contradictions .
What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C6/C7) and stereochemistry .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects impurities .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₇NO₃) and fragmentation patterns .
- Melting point analysis : Sharp melting ranges (±2°C) indicate crystalline homogeneity .
What safety protocols must be followed when handling this compound in laboratory settings?
Methodological Answer:
Based on analogous compounds:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Decontamination : Spills require immediate absorption with diatomaceous earth, followed by ethanol scrubbing .
- Waste disposal : Collect hazardous waste in sealed containers for incineration .
Safety Data Sheets (SDS) for structurally related compounds emphasize pre-experiment risk assessments .
How can structure-activity relationship (SAR) studies be designed for this compound analogs?
Methodological Answer:
SAR workflows involve:
- Scaffold modification : Introduce substituents (e.g., halogens, alkyl chains) at the isochroman or amine positions to probe steric/electronic effects .
- In vitro assays : Test analogs for receptor binding (e.g., serotonin receptors) or enzyme inhibition (e.g., monoamine oxidases) using radioligand displacement or fluorometric assays .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like 5-HT₂A receptors .
Data should be analyzed using multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) .
What methodologies are recommended for assessing the pharmacokinetic properties of this compound in preclinical models?
Methodological Answer:
Pharmacokinetic (PK) studies in rodents involve:
- Administration routes : Intravenous (IV) and oral (PO) dosing to calculate bioavailability .
- Plasma sampling : Serial blood collection at intervals (0.5, 1, 2, 4, 8, 24 h) post-dose for LC-MS/MS quantification .
- Metabolite profiling : Liver microsome assays identify phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
- Tissue distribution : Autoradiography or mass spectrometry imaging (MSI) tracks compound accumulation in target organs .
PK parameters (t₁/₂, Cmax, AUC) should be compared to structurally related acridine derivatives for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
